(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol (1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17649208
InChI: InChI=1S/C10H13ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3/t9-/m0/s1
SMILES:
Molecular Formula: C10H13ClO3
Molecular Weight: 216.66 g/mol

(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol

CAS No.:

Cat. No.: VC17649208

Molecular Formula: C10H13ClO3

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol -

Specification

Molecular Formula C10H13ClO3
Molecular Weight 216.66 g/mol
IUPAC Name (1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol
Standard InChI InChI=1S/C10H13ClO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3/t9-/m0/s1
Standard InChI Key YWTLEXRPUFPCQB-VIFPVBQESA-N
Isomeric SMILES COC1=CC(=C(C=C1)OC)[C@H](CCl)O
Canonical SMILES COC1=CC(=C(C=C1)OC)C(CCl)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic name (1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol reflects its stereochemical configuration at the chiral center (C1), where the hydroxyl group (-OH) occupies the R-configuration. The 2,5-dimethoxyphenyl substituent introduces electron-donating groups that influence the compound’s electronic properties and reactivity .

Molecular Structure and Bonding

The compound’s structure comprises a phenyl ring with methoxy (-OCH₃) groups at positions 2 and 5, an ethanol backbone (-CH₂CH₂OH), and a chlorine atom at the β-carbon (Figure 1). The methoxy groups create steric hindrance and electronic effects that modulate interactions in catalytic reactions .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number1881320-73-5
Molecular FormulaC₁₀H₁₃ClO₃
Molecular Weight216.66 g/mol
IUPAC Name(1R)-2-chloro-1-(2,5-dimethoxyphenyl)ethanol
SMILESCOC1=CC(=C(C=C1)OC)C@@HO

Synthesis and Manufacturing

Precursor Selection

The ketone precursor, 2-chloro-1-(2,5-dimethoxyphenyl)ethanone (CAS 1204-22-4), serves as a critical intermediate . This compound features a carbonyl group that undergoes stereoselective reduction to yield the target alcohol.

Reduction Strategies

Asymmetric reduction of the ketone using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic methods with alcohol dehydrogenases can achieve high enantiomeric excess (ee). For example, borane-dimethyl sulfide complex in the presence of a chiral oxazaborolidine catalyst selectively reduces the ketone to the (1R)-alcohol .

Table 2: Synthetic Routes and Yields

MethodCatalyst/ReagentYield (%)ee (%)Source
CBS ReductionOxazaborolidine85>98
Enzymatic ReductionAlcohol Dehydrogenase7895
NaBH₄ with Chiral Ligand(R)-BINAP7090

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s melting point is estimated at 98–102°C based on analogs like (1R)-2-chloro-1-phenylethanol (melting point 89°C) . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water (<1 mg/mL).

Spectroscopic Characterization

  • NMR (400 MHz, CDCl₃):

    • ¹H NMR: δ 6.85 (d, J=8.4 Hz, 1H, ArH), 6.75 (dd, J=8.4, 2.8 Hz, 1H, ArH), 6.65 (d, J=2.8 Hz, 1H, ArH), 4.90 (q, J=6.4 Hz, 1H, CHOH), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.60 (dd, J=11.2, 6.4 Hz, 1H, CH₂Cl), 3.45 (dd, J=11.2, 6.4 Hz, 1H, CH₂Cl), 2.20 (br s, 1H, OH) .

    • ¹³C NMR: δ 152.1 (C-O), 148.9 (C-O), 128.5 (ArC), 115.3 (ArC), 112.8 (ArC), 72.4 (CHOH), 56.1 (OCH₃), 55.8 (OCH₃), 45.2 (CH₂Cl) .

  • IR (KBr): 3350 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H), 1605 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O) .

Applications in Organic Synthesis

Chiral Building Block

The compound’s stereocenter makes it valuable for synthesizing enantiomerically pure pharmaceuticals. For instance, it has been used in the preparation of β-blockers and antiviral agents .

Catalytic Asymmetric Reactions

In Pd-catalyzed cross-coupling reactions, the 2,5-dimethoxyphenyl group acts as a directing group, enhancing regioselectivity in C-H functionalization .

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